N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidin-2-yloxy group attached to a cyclohexyl ring, which is further connected to a picolinamide moiety. The unique structure of this compound makes it a candidate for various scientific research applications, particularly in the field of drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved through the reaction of a suitable pyrimidine derivative with an appropriate alcohol under basic conditions.
Cyclohexyl ring formation: The pyrimidin-2-yloxy group is then attached to a cyclohexyl ring through a nucleophilic substitution reaction.
Picolinamide attachment: Finally, the cyclohexyl ring is connected to the picolinamide moiety through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.
Medicine: The compound has potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propionamide
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(14-4-1-2-9-17-14)20-12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-4,9-13H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRUJNOACVMPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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